molecular formula C9H10FNO2 B2612628 Ethyl 2-(3-fluoropyridin-4-yl)acetate CAS No. 1378817-53-8

Ethyl 2-(3-fluoropyridin-4-yl)acetate

Cat. No.: B2612628
CAS No.: 1378817-53-8
M. Wt: 183.182
InChI Key: SWTVCILDFBDVMI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoropyridin-4-yl)acetate is a fluorinated pyridine derivative characterized by an ethyl acetate backbone linked to a 3-fluoropyridin-4-yl moiety. This compound belongs to a class of heterocyclic esters with applications in pharmaceutical and agrochemical synthesis. The fluorine atom at the 3-position of the pyridine ring introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions. Such studies highlight the importance of fluoropyridine derivatives in designing bioactive molecules with tailored stereoelectronic properties.

Properties

IUPAC Name

ethyl 2-(3-fluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTVCILDFBDVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoropyridin-4-yl)acetate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-fluoropyridin-4-yl)acetic acid.

    Reduction: Formation of 2-(3-fluoropyridin-4-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-fluoropyridin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Pyridine vs. Imidazole Derivatives

  • Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A, Figure 1 in ): Replacing the fluoropyridine ring with a diphenylimidazole group enhances π-π stacking but reduces polarity due to the absence of fluorine. This substitution may decrease solubility in polar solvents .

Fluorinated vs. Non-Fluorinated Pyridines

  • Ethyl 2-phenylacetoacetate (): The phenyl group lacks fluorine, resulting in lower electronegativity and weaker hydrogen-bonding capacity. This difference may impact pharmacokinetic properties, such as metabolic stability .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ): The thietan-3-yloxy and pyrimidine substituents confer distinct solubility and reactivity profiles compared to fluoropyridine, with sulfur atoms enhancing nucleophilicity .

Physicochemical Properties

  • However, derivatives with bulky substituents (e.g., Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate, ) exhibit reduced solubility due to hydrophobic interactions .
  • Partition Coefficients (K-values): Ethyl acetate fractions of related compounds demonstrate varying K-values in solvent systems (e.g., petroleum ether–ethyl acetate–methanol–water), suggesting that fluoropyridine derivatives may partition differently based on substituent electronegativity .

Research Findings and Data Tables

Table 1: Comparative Analysis of Ethyl Acetate Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties Reference
This compound 3-Fluoropyridin-4-yl C₁₀H₁₀FNO₂ High polarity, moderate solubility
Ethyl 2-phenylacetoacetate Phenyl C₁₂H₁₄O₃ Low polarity, metabolic instability
Ethyl 2-[5-(4-chlorophenyl)-imidazol-4-yl]acetate 4-Chlorophenyl, imidazole C₁₄H₁₄ClN₂O₂ Moderate solubility, bioactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy, pyrimidine C₁₂H₁₇N₃O₃S₂ Enhanced nucleophilicity

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